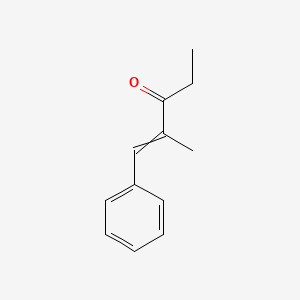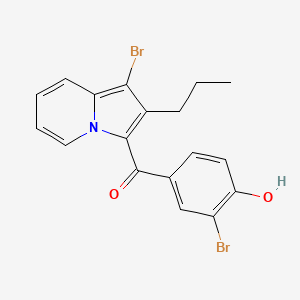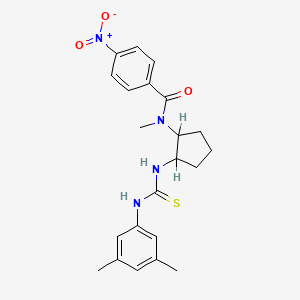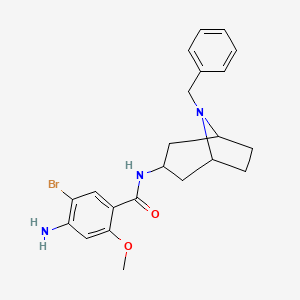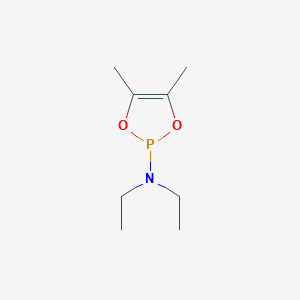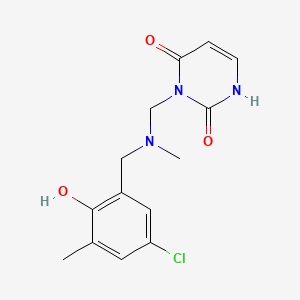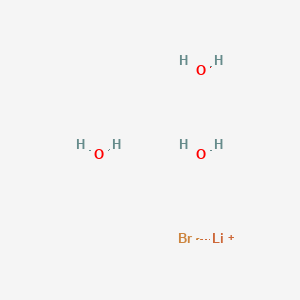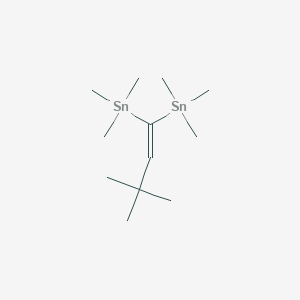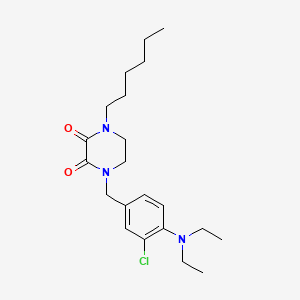
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- is a complex organic compound with a unique structure that combines a piperazinedione core with a substituted benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperazinedione Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the piperazinedione core reacts with a benzyl halide derivative.
Substitution with Diethylamino and Chloro Groups: The final step involves the substitution of the benzyl group with diethylamino and chloro groups, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.
科学研究应用
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,3-Piperazinedione, 1-(3-chloro-4-(methylamino)benzyl)-4-hexyl-
- 2,3-Piperazinedione, 1-(3-chloro-4-(ethylamino)benzyl)-4-hexyl-
- 2,3-Piperazinedione, 1-(3-chloro-4-(propylamino)benzyl)-4-hexyl-
Uniqueness
2,3-Piperazinedione, 1-(3-chloro-4-(diethylamino)benzyl)-4-hexyl- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
77918-01-5 |
|---|---|
分子式 |
C21H32ClN3O2 |
分子量 |
393.9 g/mol |
IUPAC 名称 |
1-[[3-chloro-4-(diethylamino)phenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C21H32ClN3O2/c1-4-7-8-9-12-24-13-14-25(21(27)20(24)26)16-17-10-11-19(18(22)15-17)23(5-2)6-3/h10-11,15H,4-9,12-14,16H2,1-3H3 |
InChI 键 |
LSDQKHWSFGXXLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC(=C(C=C2)N(CC)CC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


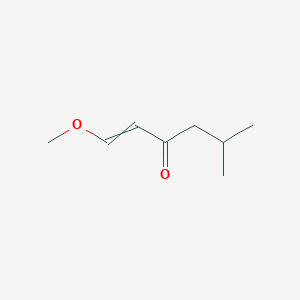
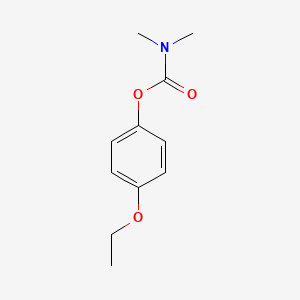

![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
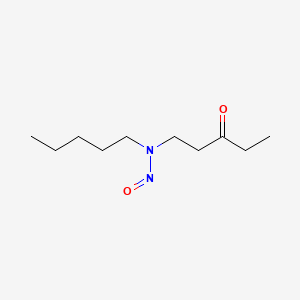
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
